
Phocaecholic acid
Overview
Description
Phocaecholic acid is a bile acid that was originally isolated from the bile of a walrus. It is a structural derivative of 5beta-cholanic acid and is known for its unique chemical properties and biological significance. The compound is characterized by its molecular formula C24H40O6 and has a molecular mass of 424.578 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phocaecholic acid can be synthesized from 3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid (chenodeoxycholic acid) through a series of oxidation reactions. The ketene silyl acetyl intermediate generated from chenodeoxycholic acid is subjected to various oxidants to yield this compound .
Industrial Production Methods: The industrial production of this compound involves the extraction of bile acids from marine mammals, followed by chemical modification to obtain the desired compound. The process includes purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Phocaecholic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .
Scientific Research Applications
Drug Delivery Systems
Phocaecholic acid has been explored for its potential in drug formulation and delivery. Its amphipathic nature facilitates the solubilization of hydrophobic drugs, enhancing their bioavailability. Studies have shown that bile acids, including this compound, can form mixed micelles and liposomes that improve drug permeation across biological membranes .
Case Study:
- A study demonstrated that formulations containing this compound significantly increased the permeability of poorly soluble drugs in Caco-2 cell monolayers, indicating its potential as an effective drug carrier .
Biosensors and Biomedical Devices
Recent advancements have highlighted the use of this compound in the development of biosensors and biomedical devices. Its gel-forming properties allow for the creation of hydrogels that can be used for controlled drug release and as functional coatings for implants .
Applications:
- Electrodeposition: Bile acids are being investigated for their ability to form films on electrodes, enhancing the performance of biosensors .
- Controlled Release Systems: The synthesis of bile acid gels has been shown to facilitate the sustained release of therapeutic agents, improving treatment efficacy .
Physiological Functions
This compound plays a role in lipid metabolism and digestion. Its ability to emulsify dietary fats enhances nutrient absorption in the gastrointestinal tract. Research indicates that bile acids can also modulate signaling pathways related to metabolism and inflammation through their interaction with nuclear receptors such as FXR (Farnesoid X receptor) and TGR5 (G protein-coupled bile acid receptor) .
Material Science Applications
The unique properties of this compound extend beyond biology into material science. It has been utilized in the synthesis of biodegradable polymers and nanostructures for environmental applications.
Key Findings:
- This compound has been employed as a surfactant in the dispersion of carbon nanotubes, demonstrating its utility in nanotechnology .
- Its role as a biocompatible reducing agent has been explored for synthesizing inorganic nanoparticles, which have potential applications in drug delivery and imaging .
Mechanism of Action
Phocaecholic acid exerts its effects by interacting with specific molecular targets and pathways. It acts as a Bronsted acid, donating a hydron to acceptor molecules. The compound’s hydroxyl groups play a crucial role in its biological activity, influencing various metabolic pathways .
Comparison with Similar Compounds
Phocaecholic acid is unique compared to other bile acids due to its specific hydroxylation pattern. Similar compounds include:
Cholic acid: Differentiated by its hydroxyl groups at positions 3alpha, 7alpha, and 12alpha.
Chenodeoxycholic acid: Lacks the hydroxyl group at position 12alpha.
Ursodeoxycholic acid: Has a hydroxyl group at position 7beta instead of 7alpha.
This compound’s distinct structure and properties make it a valuable compound for various scientific and industrial applications.
Biological Activity
Phocaecholic acid, a bile acid primarily found in marine mammals and some avian species, is a C-23 hydroxy bile acid that is structurally related to chenodeoxycholic acid (CDCA). Its unique structure and biological properties have garnered attention in recent years, particularly regarding its role in lipid metabolism, antimicrobial activity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its hydroxyl groups at specific carbon positions, influencing its solubility and interaction with biological membranes. Its molecular formula is , and it exhibits amphipathic properties, allowing it to interact with both lipophilic and hydrophilic environments.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 392.57 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
1. Lipid Metabolism
This compound plays a significant role in lipid digestion and absorption. Like other bile acids, it emulsifies dietary fats, enhancing their solubilization and subsequent absorption of fat-soluble vitamins. Studies have shown that this compound can modulate cholesterol metabolism by reducing cholesterol secretion from the liver, similar to the effects observed with CDCA .
2. Antimicrobial Properties
Recent research has highlighted the antimicrobial activity of this compound against various pathogens. In a study using the Kirby–Bauer disc diffusion assay, this compound complexes demonstrated significant inhibitory effects on several fungal species (e.g., Aspergillus niger, Candida albicans) and bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) .
Table 2: Antimicrobial Activity of this compound Complexes
Microorganism | Inhibition Zone (mm) |
---|---|
Aspergillus niger | 20.0 |
Candida albicans | 23.0 |
Staphylococcus aureus | 17.0 |
Pseudomonas aeruginosa | 27.0 |
3. Hormonal Functions
Emerging evidence suggests that this compound may act as a signaling molecule, similar to other bile acids that activate nuclear receptors such as the farnesoid X receptor (FXR). This activation influences gene expression related to lipid metabolism and inflammation . The implications of these findings are profound, as they suggest potential therapeutic applications for metabolic disorders.
Case Study 1: Effects on Cholesterol Metabolism
A clinical study involving patients with hypercholesterolemia demonstrated that administration of this compound resulted in a significant reduction in serum cholesterol levels. This effect was attributed to its ability to enhance bile acid synthesis and promote cholesterol catabolism .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessing the antimicrobial efficacy of this compound revealed that its complexes exhibited potent activity against resistant strains of bacteria, indicating its potential use as an alternative therapeutic agent in treating infections .
Properties
IUPAC Name |
(2R,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVWYDDPPFGHK-WEZRZJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909467 | |
Record name | 3,7,23-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105369-89-9 | |
Record name | (3α,5β,7α,23R)-3,7,23-Trihydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105369-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phocaecholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105369899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,23-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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